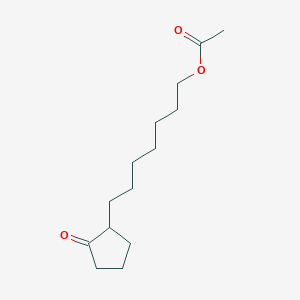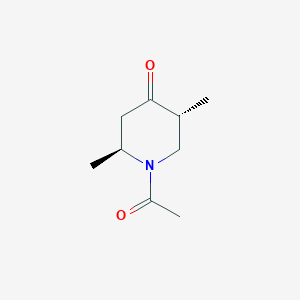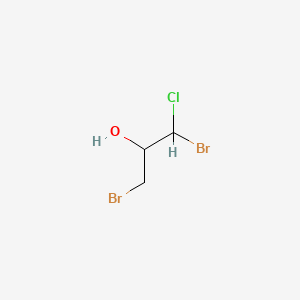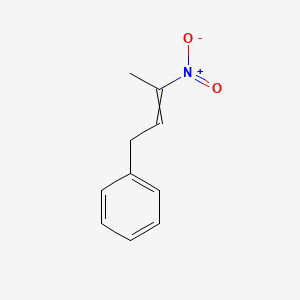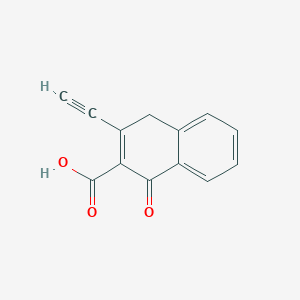![molecular formula C32H20N2O8S B14512524 3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] CAS No. 62497-50-1](/img/structure/B14512524.png)
3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] is a complex organic compound characterized by its unique structure, which includes a sulfanediyl bridge connecting two indenone moieties substituted with methoxyphenyl and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with nitroindanone derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts would be common to reduce costs and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted indenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Sulfanediylbis[2-(4-hydroxyphenyl)-5-nitro-1H-inden-1-one]
- 3,3’-Sulfanediylbis[2-(4-chlorophenyl)-5-nitro-1H-inden-1-one]
- 3,3’-Sulfanediylbis[2-(4-methylphenyl)-5-nitro-1H-inden-1-one]
Uniqueness
3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62497-50-1 |
|---|---|
Molekularformel |
C32H20N2O8S |
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-6-nitro-3-oxoinden-1-yl]sulfanyl-5-nitroinden-1-one |
InChI |
InChI=1S/C32H20N2O8S/c1-41-21-9-3-17(4-10-21)27-29(35)23-13-7-19(33(37)38)15-25(23)31(27)43-32-26-16-20(34(39)40)8-14-24(26)30(36)28(32)18-5-11-22(42-2)12-6-18/h3-16H,1-2H3 |
InChI-Schlüssel |
AVFSCEHTSMCRMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])SC4=C(C(=O)C5=C4C=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
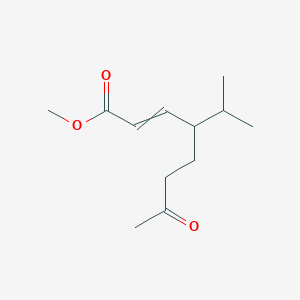



![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)

